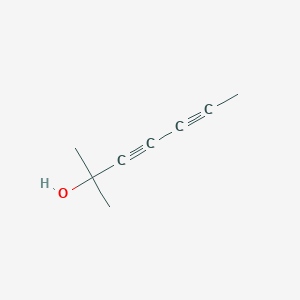

2-Methylhepta-3,5-diyn-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

3876-63-9 |

|---|---|

Molecular Formula |

C8H10O |

Molecular Weight |

122.16 g/mol |

IUPAC Name |

2-methylhepta-3,5-diyn-2-ol |

InChI |

InChI=1S/C8H10O/c1-4-5-6-7-8(2,3)9/h9H,1-3H3 |

InChI Key |

CEKYROSVVUOCDK-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC#CC(C)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylhepta-3,5-diyn-2-ol

Introduction

2-Methylhepta-3,5-diyn-2-ol is a tertiary alcohol containing a conjugated diyne functional group. This unique combination of a hydrophilic alcohol and a lipophilic, rigid diyne moiety suggests potential applications in medicinal chemistry, materials science, and as a synthon in complex organic synthesis. The diyne functionality can participate in a variety of chemical transformations, including polymerization, cycloaddition reactions, and metal-catalyzed cross-coupling reactions. The tertiary alcohol group can be a site for further functionalization or can influence the molecule's solubility and biological interactions.

Predicted Chemical and Physical Properties

The properties of this compound have been estimated based on data from analogous compounds such as 2-Methylhepta-3,5-dien-2-ol and other alkynyl alcohols.

| Property | Predicted Value | Notes |

| Molecular Formula | C₈H₁₀O | |

| Molecular Weight | 122.16 g/mol | |

| Appearance | Colorless to pale yellow liquid | Based on similar small organic molecules. |

| Boiling Point | ~180-190 °C | Estimated based on similar alkynyl alcohols. |

| Melting Point | Not applicable (liquid at room temperature) | |

| Density | ~0.9 g/mL | Estimated based on similar compounds. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, diethyl ether). Limited solubility in water. | The polar alcohol group provides some water solubility, while the hydrocarbon backbone limits it. |

| CAS Number | Not assigned | This compound is not currently indexed with a CAS number. |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process: first, the formation of the hepta-1,3-diyne backbone, followed by the addition of a methyl group and a hydroxyl group to one of the terminal alkynes via reaction with acetone. A plausible synthetic route is outlined below.

Step 1: Synthesis of Hepta-1,3-diyne via Cadiot-Chodkiewicz Coupling

This step involves the copper-catalyzed cross-coupling of a terminal alkyne (propyne) with a bromoalkyne (1-bromo-1-butyne).

Materials:

-

Propyne (can be generated in situ or used as a condensed gas)

-

1-Bromo-1-butyne

-

Copper(I) chloride (CuCl)

-

Ethylamine (70% in water)

-

Hydroxylamine hydrochloride

-

Methanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

A reaction flask is charged with copper(I) chloride and hydroxylamine hydrochloride in methanol under an inert atmosphere (e.g., argon or nitrogen).

-

The mixture is cooled in an ice bath, and aqueous ethylamine is added dropwise, resulting in a color change indicating the formation of the copper(I) acetylide complex.

-

A solution of 1-bromo-1-butyne in methanol is added to the reaction mixture.

-

Propyne gas is then bubbled through the solution, or a solution of propyne in a suitable solvent is added slowly.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting materials.

-

Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude hepta-1,3-diyne.

-

The crude product is purified by column chromatography on silica gel.

Step 2: Formation of this compound

This step involves the nucleophilic addition of the terminal acetylide of hepta-1,3-diyne to acetone.

Materials:

-

Hepta-1,3-diyne (from Step 1)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous acetone

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Hepta-1,3-diyne is dissolved in anhydrous THF in a flask under an inert atmosphere and cooled to -78 °C.

-

n-Butyllithium in hexanes is added dropwise to the solution, and the mixture is stirred for a period to allow for the formation of the lithium acetylide.

-

Anhydrous acetone is then added dropwise to the reaction mixture at -78 °C.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC).

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude this compound is purified by column chromatography on silica gel.

Visualizations

Synthesis Workflow

An In-depth Structural Analysis of 2-Methylhepta-3,5-diyn-2-ol and its Analogs for Scientific Research

An advanced technical guide for researchers, scientists, and drug development professionals delving into the structural characteristics, synthesis, and potential biological significance of 2-Methylhepta-3,5-diyn-2-ol. This document compiles and analyzes data from structurally similar compounds to provide a comprehensive overview in the absence of direct literature on the title compound.

Introduction

Physicochemical Properties of Structural Analogs

To approximate the properties of this compound, we have compiled data for several structurally related compounds. These analogs, which include variations in the degree of unsaturation and chain length, offer a basis for predicting the behavior of the target molecule. The data is summarized in the tables below.

| Property | 2-Methylhepta-3,5-dien-2-ol[1] | Hepta-3,5-diyn-2-ol[2] | 2-Methylhept-3-yn-2-ol[3] |

| Molecular Formula | C₈H₁₄O | C₇H₈O | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol | 108.14 g/mol | 126.20 g/mol |

| IUPAC Name | 2-methylhepta-3,5-dien-2-ol | hepta-3,5-diyn-2-ol | 2-methylhept-3-yn-2-ol |

| CAS Number | 85120-98-5 | Not Available | Not Available |

| SMILES | CC=CC=CC(C)(C)O | CC#CC#CC(C)O | CCCC#CC(C)(C)O |

| XLogP3-AA | 1.7 | Not Available | 1.7 |

| Hydrogen Bond Donor Count | 1 | 1 | 1 |

| Hydrogen Bond Acceptor Count | 1 | 1 | 1 |

| Rotatable Bond Count | 3 | 2 | 3 |

| Exact Mass | 126.104465066 Da | 108.057514874 Da | 126.104465066 Da |

| Topological Polar Surface Area | 20.2 Ų | 20.2 Ų | 20.2 Ų |

Synthesis of Tertiary Alkynyl Alcohols

The synthesis of tertiary alkynyl alcohols like this compound is commonly achieved through the Favorskii reaction.[4][5] This reaction involves the nucleophilic addition of a metal acetylide to a ketone.[4] For the synthesis of the title compound, the probable reactants would be a methyl-substituted diyne and acetone.

General Experimental Protocol: Favorskii Reaction[4][6]

A generalized protocol for the synthesis of a tertiary propargyl alcohol using the Favorskii reaction is as follows:

-

Preparation of the Metal Acetylide: A terminal alkyne is treated with a strong base, such as potassium hydroxide (KOH) or sodium amide (NaNH₂), in an appropriate solvent like dimethyl sulfoxide (DMSO) or liquid ammonia to form the corresponding metal acetylide in situ.[4][6]

-

Reaction with Ketone: The metal acetylide solution is then cooled, and the ketone (in this case, acetone) is added dropwise while maintaining the low temperature.

-

Quenching and Extraction: After the reaction is complete, it is quenched with a proton source, such as water or a dilute acid. The product is then extracted from the aqueous layer using an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or column chromatography.

Spectral Analysis (Inferred)

While specific spectra for this compound are unavailable, we can predict the key features based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum would likely show a singlet for the two methyl groups adjacent to the hydroxyl group, signals for the methyl group at the end of the carbon chain, and a characteristic signal for the hydroxyl proton.

-

¹³C NMR: The spectrum would display signals for the quaternary carbon bonded to the hydroxyl group, the two carbons of the methyl groups, the carbons of the diyne moiety, and the terminal methyl group.

-

IR Spectroscopy: The infrared spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Sharp, weak peaks around 2100-2260 cm⁻¹ would indicate the C≡C stretching of the diyne.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of a methyl group or a water molecule.

Potential Biological Activity and Signaling Pathways

Polyacetylenic compounds, including various alkynyl alcohols, have been reported to exhibit a range of biological activities, most notably cytotoxic and anti-inflammatory effects.[7][8][9]

Cytotoxicity in Cancer Cells

Studies on various polyacetylenes have demonstrated their potential as anticancer agents.[7][8] These compounds can induce apoptosis (programmed cell death) in cancer cell lines.[9] The cytotoxic effects of some polyacetylenes have been shown to be more potent against cancer cells than non-cancerous cells.[7] The mechanism of action often involves the induction of apoptosis through caspase activation.[9]

Anti-inflammatory Activity

Certain polyacetylenes have also demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and down-regulating the expression of pro-inflammatory factors.[9] This suggests that compounds like this compound could be investigated for their potential in treating inflammatory conditions.

Conclusion

Although direct experimental data for this compound is currently limited, a comprehensive analysis of its structural analogs provides a solid foundation for understanding its chemical and biological characteristics. The information presented in this guide, including predicted physicochemical properties, a probable synthetic route via the Favorskii reaction, and potential for cytotoxic and anti-inflammatory activities, offers valuable direction for future research. Further experimental investigation is warranted to confirm these inferred properties and to fully elucidate the therapeutic potential of this and related polyacetylenic compounds.

References

- 1. 2-Methylhepta-3,5-dien-2-OL | C8H14O | CID 54085145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hepta-3,5-diyn-2-ol | C7H8O | CID 130122059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Heptyn-2-ol, 2-methyl- | C8H14O | CID 566135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Favorskii reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxic activity of polyacetylenes and polyenes isolated from roots of Echinacea pallida - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of Action of Polyacetylenes’ Anti-Inflammatory Function and Their Potential in Cancer Chemoprevention and Treatment[v1] | Preprints.org [preprints.org]

- 9. Cytotoxic and anti-inflammatory polyacetylenes from Tridax procumbens L - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-Methylhepta-3,5-diyn-2-ol: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the predicted spectroscopic data for the novel compound 2-Methylhepta-3,5-diyn-2-ol. Due to the limited availability of published experimental data for this specific molecule, this document compiles predicted spectroscopic values based on the analysis of its functional groups and data from analogous compounds. Additionally, a generalized experimental protocol for its synthesis and characterization is presented to facilitate further research.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally similar compounds.

Table 1: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity | Notes |

| O-H (Alcohol) | 3600-3300 | Strong, Broad | The broadness is due to hydrogen bonding. A sharp peak around 3600 cm⁻¹ may be observed in dilute, non-polar solvents. |

| C≡C (Internal Alkyne) | 2260-2190 | Weak to Medium | The intensity can be weak due to the symmetry of the internal diyne system. |

| C≡C-H (Terminal Alkyne) | ~2100 | Weak to Medium | This would only be present if the starting materials or side reactions result in a terminal alkyne. |

| sp³ C-H (Methyl) | 2980-2960 | Medium to Strong | |

| C-O (Tertiary Alcohol) | 1210-1100 | Medium to Strong |

Table 2: Predicted ¹H NMR Spectroscopy Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -OH | 1.5-3.0 | Singlet (broad) | 1H | Chemical shift is highly dependent on solvent and concentration. Will exchange with D₂O. |

| -CH₃ (at C2) | 1.5-1.7 | Singlet | 6H | Two equivalent methyl groups attached to the carbinol carbon. |

| -CH₃ (at C7) | 1.8-2.0 | Singlet | 3H | Methyl group attached to the diyne chain. |

Table 3: Predicted ¹³C NMR Spectroscopy Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 (-C(OH)(CH₃)₂) | 65-75 | The carbinol carbon, deshielded by the oxygen atom. |

| C3 & C4 (-C≡C-) | 70-90 | sp-hybridized carbons of the internal alkyne. |

| C5 & C6 (-C≡C-) | 65-85 | sp-hybridized carbons of the diyne system. |

| -CH₃ (at C2) | 28-35 | Equivalent methyl carbons. |

| -CH₃ (at C7) | 4-8 | Methyl group on the diyne chain. |

Table 4: Predicted Mass Spectrometry (MS) Data

| Fragment | Predicted m/z | Notes |

| [M]+ | 122.07 | Molecular ion peak. |

| [M-CH₃]+ | 107.06 | Loss of a methyl group. |

| [M-H₂O]+ | 104.06 | Loss of water. |

Experimental Protocols

The following is a generalized protocol for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A plausible synthetic route involves the coupling of a suitable terminal alkyne with a propargyl halide, followed by the addition of a methyl organometallic reagent to an acetone core. A more direct approach could be the reaction of a lithiated diacetylene with acetone.

Materials:

-

1,3-Heptadiyne

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous acetone

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a solution of 1,3-heptadiyne in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add one equivalent of n-BuLi.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

-

Slowly add one equivalent of anhydrous acetone to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)

-

Mass Spectrometer (e.g., with Electron Ionization - EI)

Sample Preparation:

-

IR: A thin film of the purified product on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

-

NMR: Dissolve the purified product in a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

MS: Introduce a dilute solution of the purified product into the mass spectrometer.

Visualizations

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.

physical and chemical properties of 2-Methylhepta-3,5-diyn-2-ol

Introduction

2-Methylhepta-3,5-diyn-2-ol is a propargylic alcohol containing a conjugated diyne functional group. The presence of the rigid diyne system and the tertiary alcohol moiety suggests potential applications in medicinal chemistry, materials science, and as a synthetic intermediate. The conjugated system may impart specific electronic and optical properties, while the hydroxyl group offers a site for further functionalization. This guide provides a theoretical framework for the physical, chemical, and spectroscopic properties of this compound, alongside a detailed, plausible experimental protocol for its synthesis.

Estimated Physicochemical Properties

The physical and chemical properties of this compound have been estimated based on data from analogous compounds such as hepta-3,5-diyn-2-ol and 2-methylhexa-3,5-diyn-2-ol.[1][2] These estimations provide a baseline for experimental design and characterization.

| Property | Estimated Value |

| Molecular Formula | C₈H₁₀O |

| Molecular Weight | 122.16 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | ~180-200 °C (at atmospheric pressure) |

| Melting Point | < 25 °C |

| Density | ~0.95 g/mL |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone); sparingly soluble in water |

| pKa of Hydroxyl Proton | ~16-18 |

Proposed Synthesis

A plausible and efficient synthetic route to this compound is via a Cadiot-Chodkiewicz coupling reaction .[3][4][5][6][7] This reaction involves the copper-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne to form an unsymmetrical 1,3-diyne.

For the synthesis of this compound, the proposed reactants are 2-methyl-3-butyn-2-ol (a commercially available terminal alkyne) and 1-bromo-1-propyne (a 1-haloalkyne).

Overall Reaction Scheme:

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure for the Cadiot-Chodkiewicz coupling and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

2-methyl-3-butyn-2-ol

-

1-bromo-1-propyne

-

Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

A suitable amine base (e.g., ethylamine, butylamine, or piperidine)

-

Methanol or Ethanol

-

Diethyl ether or Dichloromethane (for extraction)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Catalyst Preparation: In a two-necked round-bottom flask under an inert atmosphere, dissolve a catalytic amount of copper(I) chloride and hydroxylamine hydrochloride in a minimal amount of water. Add the amine base (e.g., 70% aqueous ethylamine) and methanol. The solution should turn colorless, indicating the formation of the active Cu(I) species.

-

Addition of Terminal Alkyne: To the catalyst solution, add 2-methyl-3-butyn-2-ol dropwise while maintaining the reaction temperature at or below room temperature with a water bath.

-

Addition of Haloalkyne: Slowly add a solution of 1-bromo-1-propyne in methanol to the reaction mixture over a period of 30-60 minutes. An exothermic reaction may be observed, and the temperature should be controlled.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting materials.

-

Work-up: Once the reaction is complete, pour the mixture into a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the copper salts.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the structure of this compound and typical values for similar functional groups.

| Spectroscopy | Predicted Chemical Shifts / Frequencies | Assignment |

| ¹H NMR | δ 1.5-1.6 ppm (singlet, 6H)δ 1.9-2.0 ppm (singlet, 3H)δ 2.0-2.5 ppm (broad singlet, 1H) | -C(OH)(CH₃ )₂-C≡C-CH₃ -OH |

| ¹³C NMR | δ ~20-25 ppmδ ~30-35 ppmδ ~65-75 ppmδ ~70-90 ppm | -C≡C-C H₃-C(OH)(C H₃)₂C (OH)(CH₃)₂-C ≡C -C ≡C - |

| IR Spectroscopy | 3600-3200 cm⁻¹ (broad)3000-2850 cm⁻¹~2260-2100 cm⁻¹ (weak to medium)~1150 cm⁻¹ | O-H stretchC-H stretch (sp³)C≡C stretch (conjugated)C-O stretch |

Visualizations

Caption: Proposed synthesis workflow for this compound.

Potential Applications and Future Research

Given its structure, this compound could be explored for several applications:

-

Medicinal Chemistry: The diyne moiety is found in some natural products with biological activity. This compound could serve as a scaffold for the synthesis of novel therapeutic agents.

-

Polymer Chemistry: As a monomer, it could be used in the synthesis of novel polymers with interesting electronic or material properties.

-

Organic Synthesis: The terminal methyl group on the diyne and the hydroxyl group are potential sites for further chemical transformations, making it a versatile building block.

Future research should focus on the successful synthesis and purification of this compound, followed by thorough characterization using modern spectroscopic techniques to validate the predicted data. Subsequently, its reactivity and biological activity can be investigated.

References

- 1. Hepta-3,5-diyn-2-ol | C7H8O | CID 130122059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-methylhexa-3,5-diyn-2-ol | Molport-001-785-304 | Novel [molport.com]

- 3. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. Recent developments and applications of the Cadiot–Chodkiewicz reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to 2-Methylhepta-3,5-diyn-2-ol: Synthesis, Properties, and Potential Applications

Introduction

2-Methylhepta-3,5-diyn-2-ol is a fascinating and relatively specialized organic compound. Its structure, featuring a tertiary alcohol and a conjugated diacetylene system, suggests a rich potential for chemical reactivity and unique physical properties. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the available knowledge on this molecule, from its synthesis and characterization to its potential applications. Due to the limited publicly available information specifically on this compound, this guide will also draw upon data from closely related analogous structures to infer potential characteristics and experimental approaches.

Physicochemical Properties

While specific experimental data for this compound is scarce in the public domain, we can compile expected properties based on its structure and comparison with similar molecules.

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₈H₁₀O | |

| Molecular Weight | 122.16 g/mol | |

| IUPAC Name | This compound | |

| CAS Number | Not available in searched databases | |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Analogy with other alkynyl alcohols |

| Boiling Point | Estimated to be in the range of 150-200 °C at atmospheric pressure | Structure-property relationships |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethers, acetone, alcohols) and sparingly soluble in water | Presence of both polar (hydroxyl) and nonpolar (hydrocarbon chain) moieties |

Synthesis and Experimental Protocols

The synthesis of this compound would likely proceed through a pathway involving the coupling of smaller alkyne fragments followed by the addition of a methyl group to a carbonyl. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves a Cadiot-Chodkiewicz coupling reaction, followed by the addition of a methyl Grignard reagent to a ketone.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Hepta-1,3-diyne via Cadiot-Chodkiewicz Coupling

-

To a stirred solution of 1-butyne (1.0 eq) in methanol under an inert atmosphere (e.g., argon), add copper(I) chloride (0.05 eq), hydroxylamine hydrochloride (1.2 eq), and a 30% aqueous solution of ethylamine.

-

Cool the mixture to 0 °C and slowly add a solution of 1-bromo-1-propyne (1.1 eq) in methanol over 1 hour.

-

Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield hepta-1,3-diyne.

Step 2: Synthesis of this compound

-

Dissolve the purified hepta-1,3-diyne (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to -78 °C.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) and stir the mixture for 30 minutes at this temperature.

-

Add anhydrous acetone (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the final product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain this compound.

Spectroscopic Characterization (Predicted)

The structure of this compound would be confirmed using a combination of spectroscopic techniques.

| Technique | Expected Key Features |

| ¹H NMR | - Singlet for the two methyl groups adjacent to the alcohol.- Singlet for the hydroxyl proton (may be broad and exchangeable with D₂O).- Signals corresponding to the protons of the terminal methyl group and any other aliphatic protons. |

| ¹³C NMR | - Two distinct signals in the alkyne region (approx. 60-90 ppm).- Signal for the quaternary carbon bearing the hydroxyl group (approx. 65-75 ppm).- Signals for the methyl carbons. |

| IR Spectroscopy | - Broad O-H stretch around 3300-3500 cm⁻¹.- Weak C≡C stretching vibrations around 2100-2250 cm⁻¹.- C-H stretching and bending vibrations. |

| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight.- Fragmentation pattern showing loss of a methyl group (M-15) and water (M-18). |

Potential Biological Activity and Drug Development Relevance

While no specific biological activities of this compound have been reported, polyacetylene compounds are known to exhibit a range of biological effects, including antimicrobial, antifungal, and cytotoxic activities. The conjugated diyne moiety is a key pharmacophore in several natural products with potent biological activity.

The workflow for investigating the biological potential of a novel compound like this compound is outlined below.

Caption: Workflow for the biological evaluation of a novel compound.

Conclusion and Future Directions

This compound represents a molecule of interest for both synthetic chemists and drug discovery scientists. While direct experimental data is currently limited, this guide provides a robust framework for its synthesis, characterization, and biological evaluation based on established chemical principles and analogous compounds. Future research should focus on the successful synthesis and purification of this compound, followed by a thorough spectroscopic and biological characterization to unlock its full potential. The unique structural features of this compound make it a compelling candidate for further investigation in the fields of materials science and medicinal chemistry.

Potential Research Areas for 2-Methylhepta-3,5-diyn-2-ol: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylhepta-3,5-diyn-2-ol is a small molecule belonging to the polyacetylene class of compounds. While this specific molecule is not extensively characterized in scientific literature, the broader family of polyacetylenes is a well-established source of biologically active natural products with significant therapeutic potential. Polyacetylenes are known to exhibit a range of pharmacological effects, including cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective activities. This technical guide outlines potential research avenues for this compound, drawing parallels from structurally related polyacetylenic alcohols. This document provides hypothetical synthetic routes, postulates key biological targets and signaling pathways, and offers detailed experimental protocols for in vitro evaluation. The aim is to furnish a foundational framework to stimulate and guide future research and development efforts centered on this promising, yet under-explored, chemical entity.

Introduction to this compound and the Polyacetylene Class

This compound is a tertiary alkynyl alcohol with a conjugated diyne system. Its structure suggests potential for high reactivity and specific interactions with biological macromolecules. Polyacetylenes, characterized by the presence of two or more triple bonds, are a diverse group of natural products found in various plant families, fungi, and marine organisms.[1] Their chemical instability often correlates with potent and broad-ranging biological activities, making them attractive candidates for drug discovery. Documented bioactivities of polyacetylenes include anti-inflammatory, anti-coagulant, anti-bacterial, anti-tuberculosis, anti-fungal, anti-viral, neuroprotective, and neurotoxic effects.[1]

This guide will explore the untapped research potential of this compound by proposing a synthetic pathway and outlining key areas of pharmacological investigation, complete with experimental designs.

Proposed Synthesis of this compound

The synthesis of tertiary alkynyl alcohols is a well-established transformation in organic chemistry. A plausible and efficient method for the synthesis of this compound would involve the nucleophilic addition of a suitable alkynylide to a ketone. A potential synthetic workflow is outlined below.

References

A Proposed Theoretical and Experimental Investigation of 2-Methylhepta-3,5-diyn-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive theoretical and experimental framework for the study of 2-Methylhepta-3,5-diyn-2-ol, a novel small molecule with potential applications in medicinal chemistry and materials science. Due to the current absence of specific published theoretical studies on this compound, this document serves as a proposed research plan, detailing established computational and experimental methodologies that can be employed for its characterization. The guide provides a roadmap for investigating the molecule's electronic structure, spectroscopic properties, and potential reactivity through quantum chemical calculations. Furthermore, it presents a plausible synthetic route and outlines key analytical techniques for its experimental verification. All proposed data is presented in a structured format to facilitate understanding and future comparative analysis.

Introduction

This compound is a tertiary alcohol containing a conjugated diacetylene (diyne) functionality. The presence of the rigid, electron-rich diyne system, coupled with the tertiary alcohol group, suggests that this molecule may exhibit interesting electronic properties, potential for polymerization, and unique intermolecular interactions. These features make it a candidate for investigation in drug development, where polyynes have shown cytotoxic and antimicrobial activities, and in materials science as a potential building block for novel polymers and organic electronics. This guide proposes a systematic approach to unravel the fundamental chemical and physical properties of this molecule.

Proposed Theoretical Studies

The theoretical investigation of this compound would be centered around quantum chemical calculations, primarily using Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for molecules of this size.

Computational Methodology

A suggested computational workflow for the theoretical analysis is presented below.

Caption: Proposed computational workflow for the theoretical study of this compound.

Molecular Geometry

The initial step involves the optimization of the molecular geometry to find the most stable conformation. This would be performed using a functional such as B3LYP with a modest basis set like 6-31G(d). The optimized geometry would then be used for all subsequent calculations.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C≡C (internal) | 1.21 Å |

| C≡C (terminal) | 1.20 Å | |

| C-C (single, conjugated) | 1.38 Å | |

| C-O | 1.43 Å | |

| O-H | 0.96 Å | |

| Bond Angle | C-C≡C | 178.5° |

| C-C(OH)-C | 110.2° | |

| H-O-C | 109.5° |

Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups.

Electronic Properties

Analysis of the electronic properties provides insights into the molecule's reactivity and potential for intermolecular interactions. This involves examining the frontier molecular orbitals (HOMO and LUMO) and the electrostatic potential (ESP) map.

Table 2: Predicted Electronic Properties of this compound (Illustrative)

| Property | Calculated Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 1.8 D |

Note: These values are hypothetical and would be calculated from single-point energy calculations at a higher level of theory.

Spectroscopic Analysis

Computational methods can predict various spectroscopic data, which are invaluable for interpreting experimental results.

Table 3: Predicted Vibrational and NMR Frequencies (Illustrative)

| Spectrum | Functional Group | Predicted Wavenumber/Shift (Illustrative) |

| IR | O-H stretch | ~3400 cm⁻¹ |

| C≡C stretch | ~2250 cm⁻¹, ~2150 cm⁻¹ | |

| C-O stretch | ~1150 cm⁻¹ | |

| ¹³C NMR | C-OH | ~65 ppm |

| C≡C | ~70-90 ppm | |

| CH₃ (on C-OH) | ~30 ppm | |

| CH₃ (terminal) | ~15 ppm |

Note: These are typical frequency and chemical shift ranges for the respective functional groups and serve as an example.

Proposed Experimental Protocols

The theoretical predictions should be validated through experimental synthesis and characterization.

Synthesis of this compound

A plausible synthetic route for this compound is the Cadiot-Chodkiewicz coupling reaction.

Caption: Proposed synthesis workflow for this compound via Cadiot-Chodkiewicz coupling.

Detailed Protocol:

-

To a stirred solution of 2-methyl-but-3-yn-2-ol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of copper(I) iodide (CuI, ~5 mol%) and an amine base like piperidine (2.0 eq).

-

To this mixture, add a solution of 1-bromo-propyne (1.1 eq) in THF dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Characterization

The synthesized product would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded to confirm the carbon skeleton and the presence of all functional groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy will be used to identify the characteristic vibrational frequencies of the O-H and C≡C bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be employed to determine the exact mass of the molecule and confirm its elemental composition.

Potential Signaling Pathways and Biological Relevance

While the biological activity of this compound is unknown, many natural and synthetic polyynes exhibit significant biological effects, often through the induction of oxidative stress and apoptosis. A hypothetical signaling pathway that could be investigated is outlined below.

Caption: Hypothetical apoptotic signaling pathway induced by this compound.

Further studies, such as cell viability assays (e.g., MTT assay) and mechanistic studies (e.g., western blotting for apoptotic markers), would be necessary to validate any potential biological activity.

Conclusion

This technical guide provides a comprehensive, albeit prospective, framework for the theoretical and experimental investigation of this compound. The proposed computational studies, based on established DFT methodologies, are designed to elucidate the molecule's fundamental electronic and structural properties. The outlined synthetic and characterization protocols offer a clear path for its experimental realization and verification. The successful execution of this research plan would provide valuable data for assessing the potential of this compound in drug discovery and materials science, laying the groundwork for future development and application.

Methodological & Application

Application Notes and Protocols: 2-Methylhepta-3,5-diyn-2-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Methylhepta-3,5-diyn-2-ol, a versatile building block in modern organic synthesis. The protocols detailed below focus on its application in the construction of highly substituted furan moieties, which are prevalent scaffolds in numerous natural products and pharmaceuticals.

Application Note 1: Synthesis of Tetrasubstituted Furans via a Cascade Reaction

This compound serves as a key starting material for the modular synthesis of tetrasubstituted furans. The gem-dimethyl group provides steric influence and a stable tertiary alcohol functionality that facilitates a cascade reaction sequence. This sequence involves a palladium/copper co-catalyzed trans-carboboration of one of the alkyne moieties, followed by a cyclization and dehydration to yield a trisubstituted furylboronic acid pinacol ester. This intermediate can then undergo a subsequent Suzuki coupling to introduce a fourth substituent with high regioselectivity.[1]

This approach offers a high degree of modularity, allowing for the programmed introduction of four different substituents onto the furan ring, making it a powerful tool for the creation of diverse molecular architectures.

Logical Workflow for Furan Synthesis

Caption: Workflow for the modular synthesis of tetrasubstituted furans.

Experimental Protocols

Protocol 1: Synthesis of a Trisubstituted Furylboronic Acid Pinacol Ester from this compound

This protocol describes the synthesis of a trisubstituted furylboronic acid pinacol ester, a key intermediate for further functionalization.

Materials:

-

This compound

-

Potassium hexamethyldisilazide (KHMDS)

-

Bis(pinacolato)diboron (B₂(pin)₂)

-

Aroyl chloride (e.g., benzoyl chloride)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Copper(I) thiophene-2-carboxylate (CuTC)

-

Triphenyl phosphite (P(OPh)₃)

-

1,4-Dioxane (anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 equiv) and anhydrous 1,4-dioxane.

-

Cool the solution to 0 °C and add a solution of KHMDS (1.1 equiv) in THF dropwise. Stir the mixture at 0 °C for 30 minutes.

-

In a separate flask, prepare a mixture of B₂(pin)₂ (1.2 equiv), the desired aroyl chloride (1.1 equiv), Pd₂(dba)₃ (5 mol%), CuTC (15 mol%), and P(OPh)₃ (20 mol%) in anhydrous 1,4-dioxane.

-

Add the solution from step 3 to the reaction mixture from step 2 at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired trisubstituted furylboronic acid pinacol ester.

Data Presentation

| Entry | Starting Material | Aroyl Chloride | Product | Yield (%) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| 1 | This compound | Benzoyl chloride | 2-(1-hydroxy-1-methylethyl)-5-methyl-4-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan | 75 | 7.8-7.2 (m, 5H), 2.4 (s, 3H), 1.6 (s, 6H), 1.3 (s, 12H) | 155.1, 149.8, 134.2, 129.5, 128.4, 127.8, 118.9, 83.9, 70.1, 29.8, 24.8, 14.1 |

Note: The provided data is illustrative and based on typical yields and spectroscopic data for similar reactions. Actual results may vary.

Protocol 2: Suzuki Cross-Coupling for the Synthesis of a Tetrasubstituted Furan

This protocol describes the final step to introduce a fourth substituent onto the furan ring via a Suzuki cross-coupling reaction.

Materials:

-

Trisubstituted furylboronic acid pinacol ester (from Protocol 1)

-

Aryl halide (e.g., 4-iodoanisole)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Aqueous potassium hydroxide solution (2 M)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add the trisubstituted furylboronic acid pinacol ester (1.0 equiv), the aryl halide (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%).

-

Add THF and the 2 M aqueous potassium hydroxide solution.

-

Stir the mixture vigorously at room temperature for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired tetrasubstituted furan.

Data Presentation

| Entry | Starting Material | Aryl Halide | Product | Yield (%) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| 1 | Product from Protocol 1 | 4-Iodoanisole | 2-(1-hydroxy-1-methylethyl)-3-(4-methoxyphenyl)-5-methyl-4-phenylfuran | 88 | 7.5-7.2 (m, 5H), 7.0 (d, 2H), 6.9 (d, 2H), 3.8 (s, 3H), 2.3 (s, 3H), 1.6 (s, 6H) | 159.2, 154.5, 148.7, 135.1, 130.8, 129.3, 128.2, 127.5, 125.4, 114.0, 113.8, 70.0, 55.3, 29.9, 13.8 |

Note: The provided data is illustrative and based on typical yields and spectroscopic data for similar reactions. Actual results may vary.

Reaction Pathway Diagram

Caption: Reaction pathway for the synthesis of a tetrasubstituted furan.

References

Application Notes and Protocols for 2-Methylhepta-3,5-diyn-2-ol in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Potential Applications

The bifunctional nature of 2-Methylhepta-3,5-diyn-2-ol, with its reactive diyne core and a hydroxyl group, opens up possibilities for its use in several areas of polymer science:

-

Monomer for Conjugated Polymers: The diyne functionality allows for polymerization through coupling reactions to form highly conjugated polymer backbones. Such polymers are of interest for their potential electronic and optical properties, making them suitable for applications in organic electronics, sensors, and nonlinear optics.

-

Crosslinking Agent: The two alkyne groups can participate in various crosslinking reactions, such as thiol-yne reactions or cycloaddition reactions.[1] This can be utilized to create three-dimensional polymer networks with enhanced thermal and mechanical stability.[1] The rigid nature of the diyne unit would contribute to the formation of a rigid and robust network structure.

-

Functional Additive: The hydroxyl group can improve the solubility and processability of the resulting polymers. It also serves as a site for further post-polymerization modification, allowing for the introduction of other functional groups to tailor the final properties of the material. Acetylenic alcohols are recognized for their versatile reactivity in chemical synthesis.[2]

Hypothetical Experimental Protocols

2.1. Synthesis of a Conjugated Polymer via Oxidative Coupling (Glaser-Hay Coupling)

This protocol describes a hypothetical synthesis of a polydiyne from this compound.

Materials:

-

This compound (Monomer)

-

Copper(I) chloride (CuCl) (Catalyst)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA) (Ligand)

-

Dichloromethane (DCM) (Solvent)

-

Oxygen (Oxidant)

-

Methanol (for precipitation)

-

Argon or Nitrogen (Inert gas)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 g, 8.18 mmol) in dry DCM (20 mL).

-

In a separate flask, prepare the catalyst solution by dissolving CuCl (0.081 g, 0.82 mmol) and TMEDA (0.12 mL, 0.82 mmol) in dry DCM (10 mL) under an inert atmosphere.

-

Transfer the catalyst solution to the monomer solution via a cannula.

-

Bubble a slow stream of oxygen through the reaction mixture while stirring vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the formation of a precipitate. The reaction is typically complete within 24 hours.

-

Once the reaction is complete, pour the mixture into a large volume of methanol (200 mL) to precipitate the polymer.

-

Filter the precipitate, wash with methanol, and dry under vacuum to obtain the solid polymer.

2.2. Crosslinking of a Pre-polymer using this compound

This protocol outlines a hypothetical use of this compound as a crosslinking agent for a thiol-functionalized pre-polymer.

Materials:

-

Thiol-functionalized pre-polymer (e.g., polyethylene glycol dithiol)

-

This compound (Crosslinker)

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)

-

Solvent (e.g., Tetrahydrofuran, THF)

-

UV lamp (365 nm)

Procedure:

-

Dissolve the thiol-functionalized pre-polymer (1.0 g) and this compound (stoichiometric amount based on thiol-to-yne ratio) in THF (5 mL).

-

Add the photoinitiator (1 wt% of the total solids).

-

Stir the solution until all components are fully dissolved.

-

Cast the solution onto a substrate to form a thin film.

-

Expose the film to UV radiation (365 nm) for a specified time (e.g., 5-15 minutes) to initiate the thiol-yne click reaction and induce crosslinking.

-

The crosslinked polymer film can then be washed with a suitable solvent to remove any unreacted components and dried.

Hypothetical Data Presentation

The following tables present hypothetical data for polymers synthesized using this compound.

Table 1: Hypothetical Molecular Weight and Polydispersity of Pol(this compound)

| Polymerization Method | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI) |

| Oxidative Coupling | 8,500 | 15,300 | 1.8 |

| Sonogashira Coupling | 12,000 | 21,600 | 1.8 |

Table 2: Hypothetical Thermal Properties of Crosslinked Polymer Networks

| Crosslinker Content (%) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, °C) |

| 5 | 110 | 350 |

| 10 | 125 | 375 |

| 20 | 140 | 400 |

Visualizations

Caption: Workflow for the synthesis and characterization of a polydiyne.

Caption: Schematic of a photoinitiated thiol-yne crosslinking reaction.

References

Synthesis of Polydiacetylenes from 2-Methylhepta-3,5-diyn-2-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polydiacetylenes (PDAs) are a unique class of conjugated polymers characterized by their alternating ene-yne backbone structure. This rigid, conjugated system imparts remarkable chromogenic properties, with the polymer typically appearing blue or red. The color of PDA is sensitive to environmental stimuli such as temperature, pH, and mechanical stress, making it a highly attractive material for the development of sensors, smart materials, and drug delivery systems.

This document outlines a generalized protocol for the synthesis of polydiacetylene from the monomer 2-Methylhepta-3,5-diyn-2-ol. The tertiary alcohol group in this monomer is expected to influence the packing of the monomers in the solid state and the properties of the resulting polymer, potentially enhancing its solubility and providing a site for further functionalization.

Synthesis of the Monomer: this compound

While the primary focus is on polymerization, a brief overview of a potential synthetic route to the monomer is provided for context. A common method for synthesizing asymmetrical diacetylenes is through Cadiot-Chodkiewicz coupling.

Hypothetical Synthetic Pathway:

Caption: Hypothetical synthesis of this compound.

Polymerization of this compound

The most common method for polymerizing diacetylene monomers is through topochemical solid-state polymerization. This process involves exposing crystalline monomers to UV or γ-radiation, which induces a 1,4-addition reaction along the stacked diacetylene units.

General Experimental Protocol: Solid-State Polymerization

This protocol is a generalized procedure and may require optimization.

Materials:

-

This compound (crystalline solid)

-

Solvent for crystallization (e.g., hexane, ethanol/water mixture)

-

UV lamp (254 nm) or γ-ray source

-

Petri dish or quartz plate

Procedure:

-

Crystallization: Dissolve the this compound monomer in a suitable solvent at an elevated temperature to achieve saturation. Allow the solution to cool slowly to room temperature to form well-ordered crystals. The quality of the crystals is crucial for successful topochemical polymerization.

-

Monomer Crystal Preparation: Carefully collect the crystals and dry them under vacuum. Place a thin layer of the monomer crystals on a quartz plate or in a Petri dish.

-

Polymerization: Irradiate the monomer crystals with a UV lamp (254 nm) at a controlled temperature (typically room temperature). The polymerization process is often accompanied by a color change, from colorless/white to blue or red. The time required for polymerization can range from minutes to several hours, depending on the reactivity of the monomer and the intensity of the radiation.

-

Monitoring: The progress of the polymerization can be monitored visually by the color change and spectroscopically by techniques such as UV-Vis and Raman spectroscopy.

-

Isolation of Polymer: After the desired level of polymerization is achieved, the unreacted monomer can be removed by washing with a solvent in which the monomer is soluble but the polymer is not (e.g., hexane).

Experimental Workflow:

Caption: Workflow for the solid-state polymerization of diacetylenes.

Data Presentation: Hypothetical Polymerization Parameters

The following table presents hypothetical parameters that would need to be determined experimentally.

| Parameter | Value | Notes |

| Crystallization Solvent | Hexane or Ethanol/Water | The solvent choice affects crystal packing and polymerizability. |

| UV Wavelength | 254 nm | This wavelength is commonly used for diacetylene polymerization. |

| Irradiation Time | 1 - 24 hours | To be optimized based on spectroscopic analysis. |

| Polymerization Temperature | 25 °C (Room Temperature) | Temperature can affect the polymerization rate and polymer properties. |

| Appearance | Colorless crystals -> Blue/Red solid | The final color depends on the polymer's conformation. |

| Solubility | Expected to be poor in most solvents | The rigid backbone limits solubility. |

Potential Applications in Drug Development

Polydiacetylenes derived from functionalized monomers like this compound have potential applications in the pharmaceutical and drug development sectors.

-

Biosensors: The chromic response of PDAs can be harnessed to detect biomolecular interactions. The hydroxyl group of the monomer could be functionalized with recognition elements (e.g., antibodies, peptides) to create specific biosensors. For instance, binding of a target analyte could induce a color change, enabling visual detection.

Signaling Pathway for a PDA-based Biosensor:

Caption: General signaling pathway of a PDA-based colorimetric biosensor.

-

Drug Delivery: PDA can be formulated into vesicles or micelles. The hydroxyl group could be used to attach drugs or targeting ligands. The release of the drug could be triggered by external stimuli (e.g., temperature, pH) that cause a change in the PDA structure.

Characterization of Poly(this compound)

A suite of analytical techniques would be necessary to confirm the structure and properties of the synthesized polymer.

| Analytical Technique | Information Obtained |

| UV-Vis Spectroscopy | Confirmation of the conjugated backbone (absorption peaks). |

| Raman Spectroscopy | Information on the C=C and C≡C stretching modes. |

| FTIR Spectroscopy | Presence of functional groups (e.g., -OH). |

| X-ray Diffraction (XRD) | Crystalline structure of the monomer and polymer. |

| Scanning Electron Microscopy (SEM) | Morphology of the polymer crystals. |

Conclusion

While specific literature on the polymerization of this compound is scarce, the general principles of diacetylene chemistry provide a strong foundation for its synthesis and exploration. The resulting polydiacetylene, with its tertiary alcohol functionality, holds promise for the development of novel sensors and drug delivery platforms. The protocols and data presented here serve as a starting point for researchers to investigate the properties and applications of this intriguing polymer. Further experimental work is required to optimize the synthesis and fully characterize the material.

Application Notes & Protocols: 2-Methylhepta-3,5-diyn-2-ol and Related Alkynyl Alcohols as Precursors in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of 2-Methylhepta-3,5-diyn-2-ol and structurally related alkynyl alcohols as versatile precursors in the synthesis of pharmaceutical compounds. While specific data on this compound is limited in publicly available literature, the principles and protocols outlined below are based on the well-established chemistry of similar alkynyl alcohols, such as 2-methyl-3-butyn-2-ol, which serve as valuable building blocks in medicinal chemistry.

The presence of terminal alkyne and tertiary alcohol functionalities allows for a diverse range of chemical transformations, making these compounds attractive starting materials for the synthesis of complex molecular architectures with potential biological activity. Key reactions include carbon-carbon bond formation via cross-coupling reactions, derivatization of the hydroxyl group, and modification of the alkyne moiety.

Overview of Synthetic Applications

Alkynyl alcohols are particularly valued for their role in introducing structural complexity and rigidity into target molecules. The diyne functionality, as present in this compound, offers multiple reactive sites for sequential and selective functionalization. A common and powerful application of terminal alkynes in pharmaceutical synthesis is the Sonogashira cross-coupling reaction . This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a key step in the synthesis of many pharmaceutical agents.[1][2][3]

Another important transformation is the selective hydrogenation of the alkyne. For instance, the partial reduction of 2-methyl-3-butyn-2-ol to 2-methyl-3-buten-2-ol is a crucial step in the industrial synthesis of Vitamin A and Vitamin E.[4] Furthermore, alkynyl alcohols can serve as precursors in Mannich reactions for the synthesis of propargylamines, which are found in various bioactive compounds, including monoamine oxidase (MAO) inhibitors.[5][6]

The following sections will provide detailed protocols for these key transformations.

Experimental Protocols

Protocol for Sonogashira Cross-Coupling of an Alkynyl Alcohol with an Aryl Halide

This protocol describes a general procedure for the palladium- and copper-cocatalyzed Sonogashira coupling of a terminal alkynyl alcohol with an aryl iodide.[1][7][8]

Materials:

-

Alkynyl alcohol (e.g., 2-methyl-3-butyn-2-ol)

-

Aryl iodide

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a dried Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq), palladium catalyst (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add the anhydrous solvent and stir the mixture for 10 minutes at room temperature.

-

Add the amine base (2.0 eq) followed by the alkynyl alcohol (1.2 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Illustrative):

| Reactant 1 (Aryl Halide) | Reactant 2 (Alkynyl Alcohol) | Catalyst Loading (Pd) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Iodoanisole | 2-Methyl-3-butyn-2-ol | 2 mol% | THF | 25 | 12 | 92 |

| 1-Iodo-4-nitrobenzene | 2-Methyl-3-butyn-2-ol | 2 mol% | DMF | 60 | 6 | 88 |

| 2-Iodopyridine | 2-Methyl-3-butyn-2-ol | 2 mol% | Et₃N | 50 | 8 | 95 |

Note: The data presented in this table is illustrative and based on typical yields for Sonogashira reactions. Actual results may vary depending on the specific substrates and reaction conditions.

Protocol for Selective Hydrogenation of an Alkynyl Alcohol

This protocol outlines the selective hydrogenation of an alkynyl alcohol to the corresponding alkenyl alcohol using a Lindlar catalyst.[4]

Materials:

-

Alkynyl alcohol (e.g., 2-methyl-3-butyn-2-ol)

-

Lindlar catalyst (Pd/CaCO₃ poisoned with lead)

-

Solvent (e.g., methanol, ethanol, or ethyl acetate)

-

Hydrogen gas source (balloon or cylinder)

-

Standard hydrogenation glassware

Procedure:

-

Dissolve the alkynyl alcohol in the chosen solvent in a round-bottom flask.

-

Add the Lindlar catalyst (typically 5-10% by weight of the substrate).

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., using a hydrogen balloon).

-

Monitor the reaction progress by GC-MS to observe the disappearance of the starting material and the formation of the desired alkene, while minimizing the formation of the fully saturated alkane.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

If necessary, purify the product by distillation or column chromatography.

Quantitative Data Summary (Illustrative):

| Substrate | Catalyst | Solvent | Pressure | Temp (°C) | Time (h) | Conversion (%) | Selectivity (to alkene) (%) |

| 2-Methyl-3-butyn-2-ol | 5% Lindlar | Methanol | 1 atm | 25 | 4 | >99 | 98 |

| Phenylacetylene | 5% Lindlar | Ethyl Acetate | 1 atm | 25 | 3 | >99 | 97 |

Note: The data presented in this table is illustrative. Reaction times and selectivity can be influenced by catalyst activity, substrate purity, and reaction conditions.

Visualizations

Logical Workflow for Pharmaceutical Synthesis via Sonogashira Coupling

Caption: Workflow for API synthesis.

Catalytic Cycle of the Sonogashira Coupling Reaction

Caption: Sonogashira catalytic cycle.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis [mdpi.com]

- 5. 2-Methyl-3-butyn-2-ol as an acetylene precursor in the Mannich reaction. A new synthesis of suicide inactivators of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: A Detailed Experimental Protocol for the Cadiot-Chodkiewicz Coupling of 2-Methylhepta-3,5-diyn-2-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Cadiot-Chodkiewicz coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form a carbon-carbon bond between a terminal alkyne and a 1-haloalkyne, yielding an unsymmetrical 1,3-diyne.[1][2][3] This reaction is of significant interest in drug discovery and materials science due to the prevalence of the diyne motif in biologically active molecules and functional materials.[4] This application note provides a detailed experimental protocol for the Cadiot-Chodkiewicz coupling of 2-Methylhepta-3,5-diyn-2-ol with a generic 1-bromoalkyne, based on established and modern procedures.[5][6][7]

Reaction Principle

The reaction proceeds via a copper(I)-catalyzed mechanism. A base is used to deprotonate the terminal alkyne, which then forms a copper(I) acetylide. This intermediate undergoes oxidative addition with the 1-haloalkyne, followed by reductive elimination to furnish the 1,3-diyne product and regenerate the copper(I) catalyst. Traditional protocols often require an inert atmosphere to prevent the oxidation of the Cu(I) catalyst, which can lead to undesired homo-coupling byproducts.[7] A recent advancement involves the use of sodium ascorbate as a reducing agent, which allows the reaction to be performed in the presence of air with high yields.[5][6][7]

Experimental Protocol

This protocol is adapted from an air-tolerant method for the Cadiot-Chodkiewicz coupling.

Materials:

-

This compound (terminal alkyne)

-

1-Bromoalkyne (e.g., 1-bromopropyne, 1-bromo-1-hexyne, etc.)

-

Copper(I) bromide (CuBr)

-

Sodium ascorbate

-

n-Butylamine (or other suitable amine base)

-

Ethanol (solvent)

-

Diethyl ether (for workup)

-

1 M Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add copper(I) bromide (0.05 mmol, 5 mol%) and sodium ascorbate (0.2 mmol, 20 mol%).

-

Addition of Reagents: Add ethanol (5 mL) to the flask, followed by this compound (1.0 mmol, 1.0 equiv.) and n-butylamine (1.2 mmol, 1.2 equiv.).

-

Initiation of Reaction: Stir the mixture at room temperature for 5 minutes. Then, add the 1-bromoalkyne (1.1 mmol, 1.1 equiv.) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Wash the combined organic layers sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure unsymmetrical 1,3-diyne.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the Cadiot-Chodkiewicz coupling of an alkynol like this compound, based on literature for similar substrates.

| Parameter | Value | Reference |

| Reactants | This compound and a 1-bromoalkyne | General Protocol |

| Catalyst | Copper(I) bromide (5 mol%) | [6] |

| Base | n-Butylamine (1.2 equiv.) | [6] |

| Reductant | Sodium Ascorbate (20 mol%) | [6][7] |

| Solvent | Ethanol | [6] |

| Temperature | Room Temperature | [6][7] |

| Reaction Time | 1 - 4 hours | [8] |

| Typical Yield | 70 - 95% | [7][9] |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the Cadiot-Chodkiewicz Coupling.

Signaling Pathway (Reaction Mechanism)

Caption: Generalized Mechanism of Cadiot-Chodkiewicz Coupling.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. Substituted 1,3-diyne synthesis by C-C coupling [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Air Tolerant Cadiot-Chodkiewicz and Sonogashira Cross-Couplings [organic-chemistry.org]

- 7. Cadiot–Chodkiewicz Reactions Made Air-Tolerant - ChemistryViews [chemistryviews.org]

- 8. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 2-Methylhepta-3,5-diyn-2-ol via Favorskii Reaction

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-Methylhepta-3,5-diyn-2-ol, a tertiary diacetylenic alcohol, through the Favorskii reaction. The synthesis involves the reaction of diacetylene with acetone in the presence of a strong base, typically potassium hydroxide. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Included are a summary of reaction parameters, a step-by-step experimental procedure, and diagrams illustrating the reaction pathway and experimental workflow.

Introduction

The Favorskii reaction is a well-established method in organic chemistry for the nucleophilic addition of a terminal alkyne to a carbonyl compound, such as a ketone or aldehyde, under basic conditions to produce a propargyl alcohol.[1] This reaction is particularly useful for creating carbon-carbon bonds and introducing the versatile alkynyl functional group into a molecule.

The synthesis of this compound utilizes diacetylene (1,3-butadiyne) as the alkyne source and acetone as the carbonyl component. A strong base, such as potassium hydroxide, is used to deprotonate the terminal alkyne, generating a nucleophilic acetylide anion that subsequently attacks the carbonyl carbon of acetone.[1] This specific diynol is a valuable building block in the synthesis of more complex molecules, including polymers and biologically active compounds.

Reaction Parameters

The following table summarizes the key quantitative parameters for the synthesis of this compound based on analogous Favorskii reactions.

| Parameter | Value | Reference / Analogy |

| Reactants | Diacetylene, Acetone | |

| Base | Potassium Hydroxide (KOH) | Favorskii Reaction general protocol |

| Solvent | Anhydrous Diethyl Ether or Xylene | Analogous synthesis of tertiary acetylene alcohols |

| Molar Ratio (Diacetylene:Acetone:KOH) | ~1 : 1.2 : 2.5 | Adapted from analogous reactions of acetylene with ketones |

| Reaction Temperature | -10 °C to 0 °C | To control the exothermic reaction and minimize side products |

| Reaction Time | 2 - 4 hours | Typical duration for Favorskii reactions |

| Work-up | Aqueous quench, Extraction | Standard procedure for isolating organic products |

| Purification | Distillation under reduced pressure | To purify the final product |

| Expected Yield | 60 - 75% | Based on typical yields for similar Favorskii reactions |

Experimental Protocol

This protocol is adapted from established procedures for the Favorskii reaction.

3.1. Materials and Equipment

-

Reactants:

-

Diacetylene (gas or solution in an appropriate solvent)

-

Acetone (anhydrous)

-

Potassium Hydroxide (finely powdered, anhydrous)

-

-

Solvent:

-

Anhydrous diethyl ether or Xylene

-

-

Reagents for Work-up:

-

Ice-cold water

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Gas inlet tube

-

Thermometer

-

Cooling bath (ice-salt or dry ice-acetone)

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

-

3.2. Procedure

-

Reaction Setup:

-

Assemble a dry three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a gas inlet tube, and a thermometer.

-

Place the flask in a cooling bath.

-

-

Preparation of the Base Suspension:

-

In the reaction flask, place finely powdered anhydrous potassium hydroxide (2.5 equivalents).

-

Add anhydrous diethyl ether or xylene to create a stirrable slurry.

-

Cool the suspension to -10 °C with vigorous stirring.

-

-

Introduction of Diacetylene:

-

If using gaseous diacetylene, bubble it through the cooled suspension via the gas inlet tube for a predetermined time to introduce approximately 1 equivalent.

-

If using a solution of diacetylene, add it dropwise via the dropping funnel.

-

-

Addition of Acetone:

-

Once the diacetylene addition is complete, add a solution of anhydrous acetone (1.2 equivalents) in the reaction solvent dropwise from the dropping funnel over a period of 1-2 hours.

-

Maintain the reaction temperature between -10 °C and 0 °C throughout the addition.

-

-

Reaction:

-

After the acetone addition is complete, continue stirring the reaction mixture at 0 °C for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) if a suitable method is available.

-

-

Work-up:

-

Once the reaction is complete, slowly and cautiously quench the reaction by adding ice-cold water or a saturated aqueous solution of ammonium chloride while keeping the flask in the cooling bath.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer two more times with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

Purify the crude product by distillation under reduced pressure to obtain this compound.

-

Diagrams

4.1. Reaction Pathway

Caption: General reaction scheme for the synthesis of this compound.

4.2. Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of 2-Methylhepta-3,5-diyn-2-ol